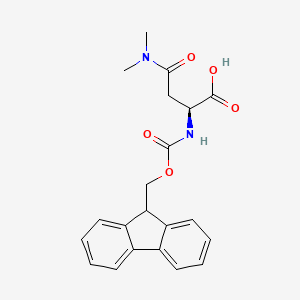

Fmoc-Asp(NMe2)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKRBLOYXZGVTI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138585-02-1 | |

| Record name | (2S)-3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Challenges of Aspartic Acid in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspartic acid, with its side-chain carboxylic acid, presents unique challenges in chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). The initial query regarding the role of "N-dimethyl protection" for aspartic acid appears to stem from a misunderstanding of common protective group strategies. In standard peptide synthesis, the α-amino group is typically protected by groups like Fmoc or Boc, and N,N-dimethylation of this amine is not a conventional strategy for mitigating side reactions. Instead, the primary challenge arises from the reactivity of the β-carboxyl group of the aspartic acid side chain, which can lead to significant side reactions, most notably aspartimide formation. This guide provides an in-depth exploration of this critical issue and the advanced protective strategies developed to ensure the fidelity of peptide synthesis. Additionally, the distinct role and synthesis of N-methyl-D-aspartic acid (NMDA), a vital neurotransmitter analog, will be clarified.

The Critical Challenge: Aspartimide Formation

During peptide synthesis, particularly under the basic conditions used for Fmoc-group removal (e.g., with piperidine), the backbone amide nitrogen C-terminal to an aspartyl residue can act as a nucleophile. This nitrogen can attack the side-chain β-carbonyl group, leading to the formation of a cyclic succinimide derivative known as an aspartimide.[1][2] This side reaction is highly problematic as the aspartimide ring is susceptible to nucleophilic attack by piperidine or hydrolysis, which can result in a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and their respective epimers. These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties.

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible due to the reduced steric hindrance of the adjacent residue.[1][3]

Signaling Pathway of Aspartimide Formation

Caption: Base-catalyzed formation of aspartimide and subsequent side products during peptide synthesis.

Mitigation Strategies: Side-Chain Protection

To circumvent aspartimide formation, the primary strategy is to protect the β-carboxyl group of aspartic acid with sterically hindering protecting groups. These bulky groups physically obstruct the nucleophilic attack of the backbone amide nitrogen. While the standard tert-butyl (OtBu) group offers some protection, it is often insufficient for problematic sequences.[1]

Advanced Bulky Ester Protecting Groups

A range of more sterically demanding ester protecting groups have been developed and shown to significantly reduce aspartimide formation. These include:

-

OMpe: 3-methyl-3-pentyl

-

OEpe: 3-ethyl-3-pentyl[4]

-

OPhp: 4-n-propyl-4-heptyl[4]

-

OBno: 5-n-butyl-5-nonyl[4]

-

O-2-PhiPr: 2-phenylisopropyl[5]

The effectiveness of these groups in suppressing aspartimide formation has been quantified in various studies.

| Protecting Group | Peptide Sequence | Conditions | Aspartimide Formation (% per cycle) | D-Asp Content (%) | Reference |

| OtBu | VKDGYI | 20% Piperidine/DMF, 200 min | High (not specified) | 12.5 | |

| OMpe | VKDGYI | 20% Piperidine/DMF, 200 min | Moderate (not specified) | 4.8 | |

| OBno | VKDGYI | 20% Piperidine/DMF, 200 min | 0.1 | 0.5 | |

| OtBu | VKDNYI | 20% Piperidine/DMF, 200 min | 5.2 | 4.8 | |

| OMpe | VKDNYI | 20% Piperidine/DMF, 200 min | 1.1 | 1.2 | |

| OBno | VKDNYI | 20% Piperidine/DMF, 200 min | <0.1 | 0.3 | |

| OChx (Cyclohexyl) | Glu-Asp-Gly-Thr | DIEA treatment, 24h | 51 | Not specified | [6] |

| OBzl (Benzyl) | Glu-Asp-Gly-Thr | DIEA treatment, 24h | 0.3 | Not specified | [6] |

Data presented is for comparative purposes and highlights the significant reduction in side reactions with bulkier protecting groups. Exact percentages can vary based on specific synthesis conditions.

Experimental Protocols

Synthesis of Fmoc-Asp(OMpe)-OH

The synthesis of N-α-Fmoc-L-aspartic acid β-(3-methyl-3-pentyl) ester (Fmoc-Asp(OMpe)-OH) is a representative example of how these bulky protecting groups are introduced.

Caption: A typical synthetic route to N-Methyl-D-Aspartic Acid (NMDA).

Experimental Protocol Outline (Eschweiler-Clarke approach): [7]

-

Protection: D-aspartic acid is first protected, for instance, as a dibenzyl ester.

-

N-Methylation: The protected D-aspartic acid is subjected to the Eschweiler-Clarke reaction using formaldehyde and formic acid.

-

Deprotection: The protecting groups (e.g., benzyl esters) are removed via hydrogenolysis to yield the final NMDA product. [7]

Conclusion

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Bot Detection [iris-biotech.de]

- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Fmoc-Asp(NMe2)-OH: A Technical Guide to Solubility and Stability in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Asp(NMe2)-OH, an N,N-dimethylamide protected aspartic acid derivative, presents a strategic advantage in solid-phase peptide synthesis (SPPS) by mitigating the pervasive issue of aspartimide formation. This side reaction, common with standard ester-based side-chain protecting groups for aspartic acid, can lead to a cascade of impurities that are difficult to separate, ultimately impacting the yield and purity of the target peptide. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering a comparative analysis with other commonly used aspartic acid derivatives. Detailed experimental protocols for assessing solubility and stability are provided, alongside a discussion of the synthetic workflows where this reagent is most beneficial.

Introduction to this compound in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions. However, the synthesis of peptides containing aspartic acid residues is frequently complicated by a base-catalyzed side reaction known as aspartimide formation.[1] This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a cyclic imide intermediate. This intermediate can then be cleaved by piperidine or water to yield a mixture of α- and β-peptides, as well as their D-isomers, which are often difficult to distinguish and separate from the desired product.[2][3]

The use of an N,N-dimethylamide protecting group on the aspartic acid side chain, as in this compound, offers a robust solution to this challenge. The amide bond is significantly more stable to the basic conditions used for Fmoc deprotection than an ester bond, thus preventing the initial cyclization step required for aspartimide formation.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

| Solvent | Abbreviation | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | High | The most common and effective solvent for SPPS. |

| N-Methyl-2-pyrrolidone | NMP | High | A suitable alternative to DMF, known for its strong solvating properties.[4] |

| Dichloromethane | DCM | Moderate to Low | Often used in combination with DMF. Solubility may be limited. |

| Dimethyl sulfoxide | DMSO | High | A strong solvent, sometimes used in difficult couplings, but can complicate workup. |

| Water | H₂O | Low | Insoluble in aqueous solutions without additives. |

Stability Profile and Avoidance of Aspartimide Formation

The primary advantage of this compound lies in its stability under the basic conditions of Fmoc deprotection. The N,N-dimethylamide group is significantly less electrophilic than the corresponding ester, making it resistant to nucleophilic attack by the backbone amide.

Table 2: Comparative Stability of Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS

| Protecting Group | Derivative Example | Stability to Piperidine | Propensity for Aspartimide Formation |

| tert-Butyl ester | Fmoc-Asp(OtBu)-OH | Moderate | High, especially in Asp-Gly sequences.[6] |

| Allyl ester | Fmoc-Asp(OAll)-OH | Moderate | Moderate to High |

| N,N-Dimethylamide | This compound | High | Very Low to Negligible |

The stability of the amide bond in this compound effectively suppresses the formation of aspartimide and its subsequent byproducts, leading to a cleaner crude peptide product and simplifying purification.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents at a given temperature.

-

Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a series of clear glass vials.

-

Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 100 µL of DMF, NMP, DCM, etc.) using a calibrated micropipette.

-

Equilibration: Vigorously vortex each vial for 2 minutes. If the solid is not fully dissolved, place the vials on a shaker at a constant temperature (e.g., 25 °C) for 1 hour to allow for equilibration.

-

Observation: After equilibration, visually inspect each vial for the presence of undissolved solid.

-

Incremental Solvent Addition: If solid remains, add another aliquot of the solvent (e.g., 100 µL) and repeat step 3. Continue this process until the solid is completely dissolved.

-

Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the compound and is typically expressed in mg/mL or Molarity (M).

Protocol for Stability Assessment under Fmoc Deprotection Conditions

This protocol is designed to assess the stability of this compound to the basic conditions used for Fmoc group removal in SPPS.

-

Sample Preparation: Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).

-

Reaction Setup: In a clean vial, mix a known volume of the this compound stock solution with a standard Fmoc deprotection solution (e.g., 20% piperidine in DMF).

-

Time-Course Analysis: At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a solution of 1% trifluoroacetic acid (TFA) in water/acetonitrile (1:1).

-

Analysis by HPLC: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the chromatogram for the appearance of new peaks that would indicate degradation of the starting material.

-

Data Interpretation: Quantify the peak area of the intact this compound at each time point to determine the rate of degradation, if any. Compare this to the degradation of a control compound, such as Fmoc-Asp(OtBu)-OH, under the same conditions.

Visualization of Key Processes

The following diagrams illustrate the standard workflow of Fmoc SPPS and the mechanism of aspartimide formation, which is mitigated by the use of this compound.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Caption: Mechanism of base-catalyzed aspartimide formation from ester-protected aspartic acid.

Conclusion

This compound is a valuable reagent for peptide synthesis, particularly for sequences containing aspartic acid where aspartimide formation is a significant risk. Its high stability to the basic conditions of Fmoc deprotection translates to higher purity of the crude peptide and a more efficient overall synthesis. While quantitative solubility data is sparse, its performance in standard SPPS solvents is generally excellent. The provided protocols offer a framework for researchers to conduct their own detailed assessments of solubility and stability, ensuring the optimal use of this important building block in the development of therapeutic and research peptides.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Fmoc-Asp(NMe2)-OH: A Comprehensive Technical Overview

This guide provides an in-depth analysis of Fmoc-Asp(NMe2)-OH, a derivative of aspartic acid crucial in peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, and will explore its applications and experimental considerations.

Core Chemical Properties

This compound, chemically known as Nα-(9-fluorenylmethoxycarbonyl)-γ-(N,N-dimethyl)-L-asparagine, is a key building block in solid-phase peptide synthesis (SPPS). The N,N-dimethylation of the side-chain amide offers unique characteristics to the resulting peptides.

Below is a summary of its fundamental chemical data:

| Property | Value | Reference |

| CAS Number | 138585-02-1 | [1][2] |

| Molecular Weight | 382.42 g/mol | [1][2] |

| Synonym | Fmoc-Asn(Me2)-OH | [2] |

This table summarizes the key identifiers and physical properties of the compound.

Conceptual Workflow for Application in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following diagram illustrates a simplified, conceptual workflow of its incorporation into a growing peptide chain.

A conceptual workflow for the incorporation of this compound in solid-phase peptide synthesis.

Further Research and Protocols:

While the fundamental properties of this compound are well-documented, detailed experimental protocols and its involvement in specific signaling pathways are highly dependent on the final peptide being synthesized. Researchers are encouraged to consult specialized literature for protocols relevant to their specific peptide of interest. The CAS number (138585-02-1) is a valuable tool for searching databases such as SciFinder, Reaxys, and PubMed for application-specific methodologies.

References

An In-depth Technical Guide to the Advantages of N-Methylated Amino Acids in Peptides

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the strategic incorporation of N-methylated amino acids into peptide structures to enhance their therapeutic potential. It covers the core advantages, presents quantitative data for comparison, details relevant experimental protocols, and provides visualizations of key concepts and workflows.

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, such as low metabolic stability and poor membrane permeability.[1] A powerful strategy to overcome these limitations is the N-methylation of backbone amide nitrogens. This modification, inspired by successful natural products like Cyclosporin A, involves replacing the amide proton with a methyl group, profoundly altering the peptide's physicochemical properties.[1][2] This guide provides a detailed examination of the key advantages conferred by N-methylation: enhanced proteolytic stability, improved cell permeability and bioavailability, and precise conformational control leading to modulated receptor affinity and selectivity.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the drastic improvement in a peptide's resistance to enzymatic degradation.[3] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific sequences via hydrogen bonding with the peptide backbone.

Mechanism of Action: The introduction of a methyl group on the amide nitrogen sterically hinders the approach of protease catalytic residues to the scissile peptide bond.[3] Furthermore, it removes the hydrogen bond donor (N-H) that is often crucial for the formation of the enzyme-substrate complex. This dual effect makes the N-methylated amide bond a poor substrate for a wide range of endo- and exopeptidases, leading to a significantly longer in-vivo half-life.[4]

Visualization: Proteolytic Shielding

The following diagram illustrates the steric hindrance provided by the N-methyl group, which shields the peptide backbone from protease-mediated cleavage.

Caption: Steric hindrance from N-methylation shields the peptide bond from protease attack.

Quantitative Data: Proteolytic Stability

The following table summarizes data from studies comparing the stability of N-methylated peptides to their non-methylated counterparts.

| Peptide/Analog | Modification | System | Half-Life (t½) | Fold Increase | Reference |

| Glutathione (GSH) | Native | Rat Plasma | - | - | [5] |

| GSH Analog | N-methylated Cysteine | Rat Plasma | - | 16.8x | [5] |

| Endothelin Antagonist | Native (Ile-Ile bond) | Rat intestinal perfusate | 10.6 min | - | (Cited in[6] from external study) |

| Endothelin Antagonist | N-methylated Ile-Ile bond | Rat intestinal perfusate | 538 min | 50.8x | (Cited in[6] from external study) |

Improved Cell Permeability and Oral Bioavailability

A major hurdle for peptide drugs is their inability to efficiently cross cell membranes, leading to poor oral bioavailability. N-methylation can significantly enhance permeability through several mechanisms.[3][7]

Mechanisms of Action:

-

Reduced Polar Surface Area (PSA): N-methylation removes a hydrogen bond donor, reducing the peptide's overall polarity and desolvation energy penalty upon entering the lipophilic membrane core.[3]

-

The "Chameleon" Effect: In cyclic or constrained peptides, N-methylation can favor conformations where remaining N-H protons form stable intramolecular hydrogen bonds (IMHBs). This shields the polar amide groups from the solvent, presenting a more hydrophobic surface to the membrane. The peptide can then switch to a more polar, "open" conformation in aqueous environments for receptor binding.[8][9]

-

Increased Lipophilicity: The addition of a methyl group inherently increases the lipophilicity of the peptide backbone.[10]

This combination of effects can transform a non-permeable peptide into one with significant cell penetration and, in some cases, oral bioavailability.[2][11]

Visualization: The Chameleon Effect for Membrane Permeation

This diagram illustrates how a cyclic N-methylated peptide can adopt different conformations in aqueous versus lipid environments to facilitate membrane passage.

Caption: N-methylation facilitates a conformational switch for membrane permeability.

Quantitative Data: Permeability and Bioavailability

| Peptide/Analog | Modification(s) | Permeability (Papp) [10⁻⁶ cm/s] | Oral Bioavailability (%F) | Reference |

| Somatostatin Analog | Veber-Hirschmann Peptide | Low | <1% (Assumed) | [2][11] |

| Somatostatin Analog | Tri-N-methylated | Significantly Improved | 10% | [2][11] |

| Cyclic Hexapeptide | Parent Scaffold | - | Low (Assumed) | [8] |

| Cyclic Hexapeptide | Partially N-methylated (1NMe3) | High | 28% | [8] |

| Destruxin B | Native (N-methylated) | logPe = -5.29 | - | [12] |

| Desmethyldestruxin B | One N-methyl group removed | logPe = -6.67 | - | [12] |

| Glutathione (GSH) | Native | - | <1% | [5] |

| GSH Analog | N-methylated Cysteine | - | 16.1x increase over native | [5] |

Conformational Control and Receptor Binding

N-methylation imposes significant conformational constraints on the peptide backbone. This can be strategically exploited to fine-tune receptor binding affinity and selectivity.

Mechanisms of Action:

-

Restricted Torsional Angles: The steric bulk of the methyl group restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, limiting the available conformational space.[3]

-

Cis/Trans Isomerization: While typical amide bonds strongly prefer a trans conformation, N-methylated amide bonds have a lower energy barrier to cis/trans isomerization. This can introduce unique kinks and turns into the peptide structure, which may be essential for optimal receptor fit.

-

Pre-organization for Binding: By locking the peptide into a "bioactive" conformation that closely matches the receptor's binding pocket, N-methylation can reduce the entropic penalty of binding, thus increasing affinity (Ki) or potency (IC50/EC50).[13]

-

Modulating Selectivity: A specific N-methylated conformation may fit one receptor subtype perfectly while being incompatible with others, thereby dramatically increasing selectivity.[14]

Visualization: Conformational Restriction

This diagram shows how N-methylation limits the rotational freedom of the peptide backbone, favoring specific conformations.

Caption: N-methylation constrains backbone flexibility to favor bioactive conformations.

Quantitative Data: Receptor Binding Affinity

| Peptide Series | Modification | Receptor Subtype | Binding Affinity (Ki or IC50) [nM] | Reference |

| Somatostatin Antagonist | Parent: Cpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2 | hsst2 | 1.8 | [15] |

| Somatostatin Antagonist | N-Me-Lys(9) Analog | hsst2 | 2.1 | [15] |

| Somatostatin Antagonist | Parent: Cpa-c(DCys-Pal-DTrp-Lys-Thr-Cys)-Nal-NH2 | hsst5 | 10.1 | [15] |

| Somatostatin Antagonist | N-Me-Lys(9) Analog | hsst5 | 5.98 | [15] |

| RGD Peptide | c(RGDfV) | αvβ3 | 170 | [13] |

| RGD Peptide | c(RGD(NMe)fV) | αvβ3 | 0.82 | [13] |

| RGD Peptide | c(RGDfV) | αIIbβ3 | 11 | [13] |

| RGD Peptide | c(RGD(NMe)fV) | αIIbβ3 | >10000 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of N-methylated peptides.

Protocol: On-Resin N-Methylation of a Peptide

This protocol is adapted from the Miller and Scanlan method and is compatible with Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Peptide-resin with a free N-terminal amine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Methyl p-toluenesulfonate (MeOTs) or Methyl Iodide (MeI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Dichloromethane (DCM)

-

Standard SPPS equipment (reaction vessel, shaker)

Methodology:

-

Swelling: Swell the peptide-resin (1 eq) in DMF for 30 minutes.

-

Sulfonylation:

-

Dissolve o-NBS-Cl (5 eq) and collidine (10 eq) in DMF.

-

Add the solution to the resin and shake at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry. A small sample can be cleaved to confirm complete sulfonylation by mass spectrometry.

-

-

Methylation:

-

Swell the sulfonated resin in DMF.

-

Add a solution of methyl p-toluenesulfonate (10 eq) and DBU (5 eq) in DMF.

-

Shake at room temperature for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Desulfonylation:

-

Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in DMF.

-

Add the solution to the methylated resin and shake for 30 minutes.

-

Repeat the desulfonylation step once more.

-

Wash the resin extensively with DMF (5x) and DCM (5x).

-

-

Chain Elongation: The resin now contains an N-methylated terminal amino acid and is ready for coupling the next amino acid. Note that coupling to an N-methylated amine is sterically hindered and requires a potent coupling agent like HATU or HBTU.

Visualization: On-Resin N-Methylation Workflow

Caption: A three-step workflow for on-resin N-methylation during solid-phase synthesis.

Protocol: Proteolytic Stability Assay

This protocol describes a general method to assess peptide stability in human plasma.

Materials:

-

Test peptide and non-methylated control peptide

-

Pooled human plasma (anticoagulated, e.g., with EDTA)

-

Trichloroacetic acid (TCA) or Acetonitrile (ACN) with 1% formic acid (for quenching)

-

Phosphate-buffered saline (PBS)

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC-MS/MS system

Methodology:

-

Preparation: Pre-warm human plasma to 37°C. Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO) and dilute to a final starting concentration (e.g., 100 µM) in PBS.

-

Incubation:

-

To initiate the assay, add a small volume of the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 1-10 µM. Vortex gently to mix.

-

Incubate the mixture at 37°C.

-

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

-

Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of ice-cold 10% TCA or ACN with 1% formic acid) to precipitate plasma proteins and stop all enzymatic activity. Vortex vigorously.

-

Protein Precipitation: Incubate the quenched samples on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Analysis:

-

Carefully collect the supernatant, which contains the remaining peptide.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact parent peptide.

-

-

Data Analysis: Plot the percentage of remaining intact peptide against time. Fit the data to a first-order decay curve to calculate the half-life (t½) of the peptide.

Protocol: Caco-2 Cell Permeability Assay

This assay measures the rate of drug transport across a monolayer of human intestinal Caco-2 cells, a gold standard for predicting oral absorption.[16]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

-

Test peptide, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)

-

Lucifer yellow (for monolayer integrity check)

-

LC-MS/MS system

Methodology:

-

Cell Seeding and Differentiation:

-

Seed Caco-2 cells onto Transwell® inserts at a high density.

-

Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a validated threshold (e.g., >300 Ω·cm²).

-

Alternatively, perform a Lucifer yellow rejection test. The permeability of this fluorescent marker should be very low (<1%).

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the monolayers carefully with pre-warmed transport buffer.

-

Add the test peptide (e.g., at 10 µM) dissolved in transport buffer to the apical (upper) compartment.

-

Add fresh transport buffer to the basolateral (lower) compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sample Collection: At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

-

Bidirectional Transport (Optional): To assess active efflux, perform the experiment in the reverse direction (Basolateral to Apical - B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.

-

Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp):

-

Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of peptide appearance in the receiver compartment (mol/s)

-

A is the surface area of the Transwell® membrane (cm²)

-

C₀ is the initial concentration in the donor compartment (mol/cm³)

-

-

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test peptide for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Cell membranes or purified protein expressing the target receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd)

-

Test peptide (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, BSA)

-

96-well plates

-

Glass fiber filter mats and a cell harvester (for filtration assay)

-

Scintillation fluid and a scintillation counter

Methodology:

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor preparation + radioligand.

-

Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of an unlabeled known ligand (to saturate all specific binding sites).

-

Competitor Wells: Receptor preparation + radioligand + serial dilutions of the N-methylated test peptide.

-

-

Incubation: Add the components to the wells, typically starting with the buffer, then the competitor or NSB ligand, then the receptor preparation. Initiate the binding reaction by adding the radioligand. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filter mats into vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding as a function of the log concentration of the test peptide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Conclusion

N-methylation of the peptide backbone is a robust and versatile tool in medicinal chemistry for enhancing the drug-like properties of therapeutic peptides. By providing steric shielding against proteases, it significantly improves metabolic stability. By reducing polarity and promoting favorable conformations, it enhances membrane permeability and oral bioavailability. Finally, by imposing conformational rigidity, it allows for the fine-tuning of receptor binding affinity and selectivity. The strategic application of N-methylation, guided by quantitative analysis and structure-activity relationships, will continue to be a cornerstone of modern peptide drug development, enabling the translation of potent biological molecules into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Fmoc-Asp(NMe2)-OH on Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological activity. Among these modifications, N-alkylation of the peptide backbone has emerged as a powerful tool. This technical guide provides an in-depth exploration of Fmoc-Asp(NMe2)-OH, an N,N-dimethylated aspartic acid derivative, and its potential effects on peptide conformation. While direct experimental data on the conformational impact of this specific residue is limited in publicly available literature, this document synthesizes information from related N-alkylated amino acids, computational studies, and established biophysical principles to provide a comprehensive theoretical framework and practical experimental guidance. We will delve into the expected conformational perturbations, present detailed protocols for the synthesis and analysis of peptides containing this compound, and offer templates for data presentation to aid researchers in their investigations.

Introduction to N-Alkylation and its Conformational Consequences

N-alkylation, the substitution of the amide proton with an alkyl group, introduces significant local changes to the peptide backbone that can have profound effects on the overall peptide conformation. N-monomethylation has been extensively studied and is known to:

-

Increase proteolytic stability: The absence of the amide proton hinders recognition and cleavage by proteases.[1]

-

Enhance membrane permeability: The increased lipophilicity can improve the pharmacokinetic properties of peptide drugs.

-

Influence secondary structure: N-methylation restricts the available conformational space of the preceding residue, often promoting β-turn formation.[2]

This compound, featuring a dimethylated amine, presents an even greater steric hindrance compared to its monomethylated counterpart. This is expected to amplify the conformational constraints on the peptide backbone.

Expected Conformational Effects of this compound

The incorporation of an N,N-dimethylated amino acid like this compound is hypothesized to induce specific and significant conformational changes in a peptide chain. These effects are primarily driven by the steric bulk of the two methyl groups on the amide nitrogen.

Restricted Torsional Angles and Induction of Turns

The presence of two methyl groups on the nitrogen atom of the peptide bond preceding the Asp(NMe2) residue severely restricts the rotation around the Cα-C' bond (ψ angle) of the preceding amino acid and the C'-N bond (ω angle). This steric clash is expected to favor specific dihedral angles, potentially forcing the peptide backbone into a turn-like conformation. While N-monomethylation is a known promoter of β-turns, the increased steric hindrance of the N,N-dimethyl group could lead to a more pronounced and well-defined turn structure.[2][3]

Disruption of Canonical Secondary Structures

The inability of the N,N-dimethylated nitrogen to act as a hydrogen bond donor will disrupt the formation of canonical secondary structures like α-helices and β-sheets where this amide proton is involved in the hydrogen bonding network. This disruption can be strategically employed to introduce kinks or turns in a peptide sequence.

Impact on Peptide Aggregation

Peptide aggregation is often mediated by the formation of intermolecular β-sheet structures.[4] The introduction of this compound, by disrupting β-sheet formation, could potentially reduce the propensity for aggregation. However, the overall effect on aggregation will also depend on other factors such as the hydrophobicity of the surrounding residues.

Data Presentation: Hypothetical Conformational Analysis

Due to the scarcity of direct experimental data for peptides containing this compound, the following tables present hypothetical quantitative data that a researcher might expect to obtain from conformational analysis. These tables serve as a template for organizing and presenting experimental results.

Table 1: Hypothetical NMR-Derived Dihedral Angle Restraints for a Model Peptide with and without Asp(NMe2)

| Residue | Dihedral Angle | Model Peptide (Ac-Ala-Asp-Ala-NH2) | Model Peptide with Asp(NMe2) (Ac-Ala-Asp(NMe2)-Ala-NH2) |

| Ala-1 | φ (°) | -60 to -80 | -60 to -70 |

| ψ (°) | -30 to -50 | +110 to +130 | |

| Asp/Asp(NMe2)-2 | φ (°) | -70 to -90 | +70 to +90 |

| ψ (°) | +120 to +140 | +20 to +40 | |

| Ala-3 | φ (°) | -60 to -80 | -70 to -90 |

| ψ (°) | -30 to -50 | -40 to -60 |

Table 2: Hypothetical Secondary Structure Content from Circular Dichroism Spectroscopy

| Peptide | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |

| Model Peptide | 10 | 15 | 5 | 70 |

| Model Peptide with Asp(NMe2) | < 5 | < 5 | 45 | 45 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and conformational analysis of peptides containing this compound. These protocols are based on established techniques and have been adapted to address the specific challenges that may arise from the incorporation of a sterically hindered, N,N-dialkylated amino acid.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Asp(NMe2)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide.

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction using a Kaiser test or a similar ninhydrin-based test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Workflow for NMR-Based Conformational Analysis

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

1D ¹H NMR: To assess sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provide distance restraints for structure calculation.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To aid in resonance assignment.

-

-

Resonance Assignment: Assign all proton and carbon resonances to their respective atoms in the peptide sequence.

-

Structural Restraint Generation:

-

Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.

-

Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain restraints on the φ dihedral angle.

-

-

Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots and restraint violation analysis.[5]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[6]

Procedure:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 50-100 µM. The buffer should not have a high absorbance in the far-UV region.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Data Analysis:

-

The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ].

-

The resulting spectrum is analyzed for characteristic features of different secondary structures:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

β-turn: Can exhibit various spectral shapes, often with a negative band near 200 nm and a positive band near 220-230 nm for type II β-turns.[7]

-

Random coil: A strong negative band around 200 nm.

-

-

Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[8]

-

X-ray Crystallography

For a definitive atomic-resolution structure, X-ray crystallography can be employed if the peptide can be crystallized.

Procedure:

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to find conditions that yield single crystals.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods such as molecular replacement or direct methods. Refine the atomic model against the experimental data.[4][9]

Conclusion

The incorporation of this compound into a peptide sequence is predicted to have a significant and localized impact on its conformation, primarily through steric hindrance. The N,N-dimethyl group is expected to restrict the available conformational space of the peptide backbone, potentially inducing well-defined turn structures and disrupting canonical secondary structures. While direct experimental validation is currently lacking in the literature, the experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the conformational effects of this intriguing modified amino acid. The resulting data will not only contribute to a deeper understanding of the structural consequences of N,N-dialkylation but also pave the way for the rational design of peptides with tailored conformations and improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering β-sheets employing N-methylated heterochiral amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uzh.ch [chem.uzh.ch]

The Theoretical Basis for Utilizing Amide-Based Side-Chain Protection in Fmoc-SPPS: A Strategy to Mitigate Aspartimide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aspartimide Problem in Fmoc-SPPS

Aspartimide formation is an intramolecular cyclization reaction that occurs when the nitrogen atom of the peptide bond C-terminal to an aspartic acid residue attacks the side-chain β-carbonyl group.[1] This reaction is particularly prevalent in sequences where Asp is followed by a sterically unhindered amino acid such as glycine (Gly) or asparagine (Asn).[2] The basic conditions of Fmoc deprotection, typically using a piperidine solution in a polar aprotic solvent like dimethylformamide (DMF), greatly facilitate this side reaction.[3]

The resulting five-membered succinimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, both of which can be epimerized at the α-carbon of the aspartic acid residue.[2] The structural similarity of these by-products to the desired peptide often makes their separation by chromatography extremely challenging, leading to reduced yields and purity.

Signaling Pathway of Aspartimide Formation

Caption: The reaction pathway of aspartimide formation during Fmoc-SPPS.

Current Strategies to Mitigate Aspartimide Formation

Several approaches have been developed to minimize aspartimide formation, primarily focusing on modifying the protecting group of the aspartic acid side chain or the peptide backbone itself.

Sterically Hindered Ester-Based Protecting Groups

The most common strategy involves the use of bulky ester-based protecting groups for the β-carboxyl group of aspartic acid. The rationale is that the steric hindrance provided by these groups shields the β-carbonyl from nucleophilic attack by the backbone amide nitrogen. While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding groups have been shown to be more effective.

| Protecting Group | Structure | Key Features |

| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, but often insufficient for problematic sequences. |

| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Increased steric bulk compared to OtBu.[4] |

| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Can be removed under mildly acidic conditions.[5] |

| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Highly effective in suppressing aspartimide formation.[6][7] |

Backbone Protection

Another effective strategy is the introduction of a protecting group on the backbone amide nitrogen of the residue following the aspartic acid. This physically blocks the nitrogen from initiating the cyclization reaction. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group, often introduced as a dipeptide building block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[8]

Non-Ester-Based Side-Chain Protection

A more recent development is the use of non-ester-based protecting groups that mask the carboxylic acid functionality with a more stable linkage. For example, cyanosulfurylides (CSY) protect the carboxylic acid via a stable C-C bond, which is completely resistant to the basic conditions of Fmoc deprotection.[9]

Theoretical Basis for Using Fmoc-Asp(NMe2)-OH

While direct experimental data on the use of this compound in SPPS is not prevalent in the reviewed literature, a theoretical assessment of its potential can be made based on the chemical properties of amides versus esters.

Electronic Effects

The primary theoretical advantage of an amide-based protecting group like N,N-dimethylamide lies in its electronic properties. The β-carbonyl of the aspartic acid side chain in an ester-protected derivative is highly electrophilic and thus susceptible to nucleophilic attack. In contrast, the carbonyl of an amide is significantly less electrophilic due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance effect reduces the partial positive charge on the carbonyl carbon, making it a much weaker electrophile.

Caption: Resonance stabilization in amides reduces carbonyl electrophilicity compared to esters.

This reduced electrophilicity of the amide carbonyl would theoretically disfavor the intramolecular cyclization reaction that leads to aspartimide formation, even in the presence of the basic conditions used for Fmoc deprotection.

Stability

The N,N-dimethylamide group is expected to be highly stable throughout the standard cycles of Fmoc-SPPS. It is resistant to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions typically used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid). This orthogonality is a critical requirement for any side-chain protecting group in Fmoc-SPPS.[10]

Potential Challenges

A significant consideration for the use of an amide-based protecting group is the need for a specific deprotection step to unmask the free carboxylic acid if the native aspartic acid residue is required in the final peptide. This would necessitate an additional orthogonal deprotection strategy for the amide, which could add complexity to the synthesis. However, for applications where a permanent modification of the aspartic acid side chain to a dimethylamide is desired, this would be an advantage.

Experimental Protocols

While a specific protocol for this compound is not available, a general protocol for a standard Fmoc-SPPS cycle is provided below for context. The incorporation of a novel amino acid derivative would typically follow this workflow, with potential optimization of coupling times and reagents.

General Fmoc-SPPS Cycle

Caption: A typical workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., TIS, water)

Protocol:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes).

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents.

-

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and a base in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed again with DMF and DCM.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA and scavengers.

Conclusion

The formation of aspartimide is a significant challenge in Fmoc-SPPS that can compromise the yield and purity of synthetic peptides. While the use of sterically hindered ester-based protecting groups is the current standard for mitigating this side reaction, the theoretical advantages of an amide-based protecting group like N,N-dimethylamide are compelling. The reduced electrophilicity of the amide carbonyl, due to resonance stabilization, should inherently disfavor the intramolecular cyclization that leads to aspartimide formation. Although the practical application of this compound in SPPS is not documented in the available literature, the underlying chemical principles suggest that it could be a viable strategy for preventing this problematic side reaction, particularly in cases where a permanent modification of the aspartic acid side chain is desired. Further research into the synthesis and application of such derivatives is warranted to explore their potential in expanding the toolbox for the synthesis of complex peptides.

References

- 1. The aspartimide problem in Fmoc-based SPPS. Part III. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Detection [iris-biotech.de]

- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-Depth Technical Guide to Fmoc-Asp(NMe2)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. Fmoc-Asp(NMe2)-OH, an N-α-Fmoc-protected aspartic acid derivative with a side-chain N,N-dimethylamide, presents a unique building block for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of this compound, including its properties, proposed applications, and detailed, generalized experimental protocols for its use. While specific quantitative data for this particular derivative is not extensively available in the public domain, this document extrapolates from established principles of peptide chemistry to offer a practical guide for researchers.

Core Concepts and Properties

The defining feature of this compound is the N,N-dimethylamide protection of the β-carboxyl group of aspartic acid. This modification imparts specific chemical properties that can be advantageous in peptide synthesis.

Increased Polarity: The N,N-dimethylamide group is more polar than traditional ester-based protecting groups like tert-butyl (tBu). This increased polarity can enhance the solubility of the growing peptide chain, particularly in "difficult sequences" prone to aggregation during synthesis. Improved solvation can lead to more efficient coupling and deprotection steps.

Stability: N,N-disubstituted amides are generally stable chemical moieties. The N,N-dimethylamide group is expected to be stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of standard trifluoroacetic acid (TFA) cleavage cocktails used for removing many other side-chain protecting groups.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₂N₂O₅ |

| Molecular Weight | 382.42 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C |

Experimental Protocols

The following protocols are generalized for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow. Optimization may be required based on the specific peptide sequence and synthesis scale.

Resin Loading

This protocol describes the loading of the first amino acid onto a Rink Amide resin, suitable for the synthesis of C-terminal amide peptides.

Figure 1. Workflow for loading this compound onto the resin.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Capping solution (e.g., 10% Acetic Anhydride in DMF)

Procedure:

-

Swell the Rink Amide resin in DMF for at least 1 hour.

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc group from the resin linker.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling agent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.

-

Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activated amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

-

Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

(Optional) To block any unreacted amino groups, treat the resin with a capping solution for 15 minutes.

-

Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle of peptide synthesis.

Peptide Chain Elongation

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.

Figure 2. Standard cycle for peptide chain elongation in Fmoc-SPPS.

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes.

-

Washing: Drain the deprotection solution and wash the resin with DMF (3x) and DCM (3x).

-

Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent and base, as described in the resin loading protocol.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection of the N,N-Dimethylamide Group

The cleavage of the N,N-dimethylamide protecting group from the aspartic acid side chain is a critical step that requires conditions that do not degrade the final peptide. Standard amide hydrolysis often requires harsh acidic or basic conditions at elevated temperatures, which are generally incompatible with peptide integrity.

Proposed Cleavage Strategy:

While a universally validated, mild cleavage protocol for the Asp(NMe2) side chain in the context of SPPS is not well-documented, enzymatic cleavage presents a potential avenue. Certain peptidases or amidases might exhibit specificity for this type of amide bond under physiological conditions. However, identifying a suitable enzyme and optimizing the reaction conditions would require significant empirical investigation.

For the final cleavage from the resin and removal of other acid-labile protecting groups, a standard TFA cocktail is used. The N,N-dimethylamide group is expected to be stable to standard TFA cleavage conditions.

Final Cleavage from Resin (with Asp(NMe2) intact):

Materials:

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers depends on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

The resulting peptide will still contain the N,N-dimethylaspartic acid residue. Further post-synthetic modification would be required to hydrolyze the side-chain amide if the free carboxylic acid is desired.

Potential Side Reactions and Mitigation Strategies

The use of an aspartic acid derivative in peptide synthesis necessitates consideration of aspartimide formation, a common side reaction.

Figure 3. Simplified pathway of aspartimide formation and subsequent hydrolysis.

Aspartimide formation is an intramolecular cyclization reaction that can occur during the basic conditions of Fmoc deprotection, particularly in sequences containing Asp-Gly or Asp-Ser. The resulting succinimide intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the isomeric β-peptide, which is often difficult to separate.

Mitigation Strategies:

-

Reduced Deprotection Times: Minimize the exposure of the peptide to piperidine during the Fmoc deprotection step.

-

Use of Additives: The addition of a weak acid, such as 1-hydroxybenzotriazole (HOBt), to the deprotection solution can help to suppress aspartimide formation.

-

Bulky Adjacent Residues: The steric hindrance of amino acids adjacent to the aspartic acid can influence the rate of aspartimide formation.

While the N,N-dimethylamide is not an ester, the potential for side reactions involving the amide under various conditions should be carefully considered and empirically evaluated for each specific peptide sequence.

Conclusion and Future Outlook

This compound offers a potentially valuable tool for peptide chemists, particularly for the synthesis of peptides prone to aggregation. Its increased polarity may enhance solubility and improve synthetic outcomes. However, the lack of a well-established, mild cleavage protocol for the N,N-dimethylamide side-chain protecting group presents a significant challenge for its widespread adoption in applications requiring the free β-carboxyl group.

Further research is needed to develop and optimize cleavage conditions for the Asp(NMe2) side chain that are compatible with the integrity of the peptide. Enzymatic approaches hold promise but require substantial investigation. Additionally, a thorough evaluation of the coupling efficiency, potential side reactions, and the overall impact of this modification on the physicochemical properties of peptides will be crucial for realizing the full potential of this compound in drug development and other areas of peptide science. Researchers are encouraged to perform small-scale test syntheses to evaluate the performance of this building block within their specific context.

The Cornerstone of Peptide Drug Development: An In-depth Technical Guide to N-Methylation

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the strategic addition of a methyl group to the backbone amide nitrogen of a peptide, stands as a cornerstone modification in medicinal chemistry. This seemingly subtle alteration can profoundly enhance the therapeutic potential of peptide-based drug candidates by overcoming their inherent pharmacokinetic limitations, such as poor metabolic stability and low membrane permeability.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental principles of N-methylation, detailing its impact on peptide properties, synthesis methodologies, and analytical characterization.

Core Principles and Advantages of N-Methylation

The introduction of a methyl group onto the peptide backbone nitrogen imparts several critical advantages that enhance a peptide's "drug-like" properties:

-

Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteolytic enzymes that would otherwise cleave the amide bond. This significantly increases the peptide's half-life in vivo.[5][6][7]

-

Improved Membrane Permeability and Oral Bioavailability: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor, which reduces the desolvation penalty for the peptide to cross the nonpolar lipid bilayer of cell membranes.[5][8][9] This modification has been shown to dramatically improve intestinal permeability and, consequently, oral bioavailability.[2][10] For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide demonstrated a remarkable 10% oral bioavailability.[2][10][11]

-

Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures like β-turns.[5][6] This can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[1][2]

-

Reduced Interchain Aggregation: N-methylation can disrupt the hydrogen bonding networks between peptide chains, which is a common cause of poor solubility. This can lead to improved solubility and handling of the peptide.[12]

Impact of N-Methylation on Peptide Pharmacokinetics

The strategic application of N-methylation has a quantifiable impact on the pharmacokinetic profile of peptide therapeutics. The following table summarizes key quantitative data from cited studies.

| Peptide Analog | Modification | Improvement Metric | Fold Increase | Reference |

| Glutathione (GSH) Derivative (Compound 1.70) | N-methylation | Plasma half-life (t½) | 16.8 | [13][14] |

| Glutathione (GSH) Derivative (Compound 1.70) | N-methylation | Oral bioavailability | 16.1 | [13][14] |

| Tri-N-methylated Veber-Hirschmann Peptide | Triple N-methylation | Oral bioavailability | Achieved 10% | [2][10][11] |

| N-methylated cyclic hexapeptide | Triple N-methylation | Oral bioavailability (rat) | Achieved 28% | [8] |

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides can be approached through several methods, with solid-phase peptide synthesis (SPPS) being the most common for research and development.

On-Resin N-Methylation Workflow

A prevalent method for introducing N-methylation during SPPS involves a three-step process performed on the resin-bound peptide.[14] This allows for the site-specific methylation of desired residues.

Caption: General workflow for on-resin N-methylation during solid-phase peptide synthesis.

Experimental Protocols

1. On-Resin N-Methylation (Miller & Scanlan Method, adapted)

This method allows for the N-methylation of a peptide while it is still attached to the solid support.[4][15]

-

Materials:

-

Fmoc-deprotected peptide on resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

2,4,6-Collidine

-

Dimethylformamide (DMF)

-

Methyl iodide (MeI) or dimethyl sulfate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

-

Protocol:

-

Sulfonamide Formation: Swell the resin-bound peptide in DMF. Treat the resin with a solution of o-NBS-Cl and 2,4,6-collidine in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin thoroughly with DMF.

-

Methylation: Treat the sulfonated resin with a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base such as DBU in DMF. The reaction time can vary from 30 minutes to a few hours.[4] Wash the resin with DMF.

-

Sulfonamide Removal: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to cleave the o-NBS protecting group. This step typically takes around 30 minutes. Wash the resin extensively with DMF. The free N-methylated amine is now ready for the next coupling step.

-

2. Coupling onto N-Methylated Residues

Coupling an amino acid to a sterically hindered N-methylated amine is a challenging step in SPPS, often resulting in low yields.[5][16] Microwave-assisted coupling and the use of potent coupling reagents are often necessary.[16][17]

-

Materials:

-

N-methylated peptide on resin

-

Fmoc-protected amino acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)[16]

-

N,N-Diisopropylethylamine (DIPEA)

-

N-methylpyrrolidone (NMP) or DMF

-

-

Protocol (Microwave-Assisted):

-

In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in NMP/DMF with HATU and DIPEA. Keep pre-activation times to a minimum to avoid racemization.[12]

-

Add the activated amino acid solution to the resin-bound N-methylated peptide.

-

Perform the coupling in a microwave peptide synthesizer. Typical conditions are 5-10 minutes at 50-75°C.[15]

-

After coupling, wash the resin thoroughly with DMF. A Kaiser test can be used to check for complete coupling.[18]

-

The Impact of N-Methylation on Peptide Structure and Function

The introduction of a methyl group fundamentally alters the local chemical environment of the peptide backbone, leading to significant changes in its biological properties.

Disruption of Hydrogen Bonding and Increased Permeability

One of the most significant effects of N-methylation is the removal of the amide proton, a key hydrogen bond donor. This has a profound impact on the peptide's ability to cross biological membranes.

Caption: N-methylation removes a hydrogen bond donor, enhancing membrane permeability.

Enhanced Proteolytic Resistance

The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from enzymatic cleavage.

Caption: Steric hindrance from N-methylation prevents enzymatic degradation of peptides.

Analytical Characterization of N-Methylated Peptides

The analysis of N-methylated peptides requires specific considerations due to their unique properties.

-

High-Performance Liquid Chromatography (HPLC): N-methyl-rich peptides can exhibit complex HPLC profiles, often showing multiple peaks. This is due to the slow conversion between different conformers (cis/trans isomers) of the N-methylated amide bond.[16]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and MALDI-TOF are essential for confirming the correct mass of the synthesized N-methylated peptide, accounting for the +14 Da mass shift for each methylation.[13][19]

-